1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol
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Overview
Description
1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol is a useful research compound. Its molecular formula is C22H20BrN3O and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.07897 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Intermediates
Research has explored the synthesis and applications of brominated and related heterocyclic compounds in creating diverse chemical entities. For instance, brominated trihalomethylenones have been used as precursors in the synthesis of pyrazoles and their derivatives through various cyclocondensation and substitution reactions, demonstrating the versatility of brominated compounds in synthetic organic chemistry (Martins et al., 2013). Such methodologies underscore the potential of 1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol as a building block in synthesizing novel compounds with significant applications.
Antimicrobial Applications
Compounds with similar structures have been evaluated for their antimicrobial properties. For example, N-phenylpyrazole derivatives have shown interesting antimicrobial properties, particularly against pathogenic yeast and molds, suggesting the potential of similar brominated compounds in developing new antimicrobial agents (Farag et al., 2008). This area of research highlights the importance of structural modifications in enhancing biological activity.
Material Science Applications
The synthesis of novel organic semiconductors based on pyrene derivatives substituted with various functional groups, including bromo-substituents, has been reported. These materials have been utilized in organic light-emitting diodes (OLEDs) demonstrating promising device performance (Salunke et al., 2016). The involvement of bromo-substituted compounds in the development of electroluminescent materials suggests potential applications of this compound in the field of electronic materials.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol” are currently unknown. The compound is structurally related to the class of molecules known as 4,5-dihydropyrazolo[4,3-a]quinazolines , which have been studied for their potential biological activities.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 4,5-dihydropyrazolo[4,3-a]quinazolines , it may potentially affect similar biochemical pathways.
Properties
IUPAC Name |
1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O/c23-12-16(27)14-25-20-9-5-4-8-17(20)18-10-11-21-19(22(18)25)13-24-26(21)15-6-2-1-3-7-15/h1-9,13,16,27H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPUJNXMBUWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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